(2R,6R)-2-Methyl-6-(trifluoromethyl)piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(2R,6R)-2-methyl-6-(trifluoromethyl)piperidine hydrochloride: is a synthetic compound belonging to the class of piperidine derivatives. Piperidine derivatives are known for their diverse pharmacological properties and are often used as building blocks in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of rac-(2R,6R)-2-methyl-6-(trifluoromethyl)piperidine hydrochloride involves stereoselective methods to ensure the correct configuration at the 2 and 6 positions. One common approach is the use of stereoselective hydrogenation of suitable precursors under controlled conditions .
Industrial Production Methods: : Industrial production typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles depending on the desired product.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a wide range of derivatives .
Scientific Research Applications
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals .
Biology: : In biological research, it is used to study the effects of piperidine derivatives on various biological pathways and processes .
Industry: : In the industrial sector, it is used in the synthesis of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of rac-(2R,6R)-2-methyl-6-(trifluoromethyl)piperidine hydrochloride involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels, depending on the specific application. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- rac-methyl (2R,6R)-6-methylpiperidine-2-carboxylate hydrochloride
- rac-(2R,4S)-2-(trifluoromethyl)piperidin-4-amine dihydrochloride
Uniqueness: : rac-(2R,6R)-2-methyl-6-(trifluoromethyl)piperidine hydrochloride is unique due to its specific stereochemistry and the presence of the trifluoromethyl group, which imparts distinct chemical and pharmacological properties compared to other piperidine derivatives .
Properties
Molecular Formula |
C7H13ClF3N |
---|---|
Molecular Weight |
203.63 g/mol |
IUPAC Name |
(2R,6R)-2-methyl-6-(trifluoromethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C7H12F3N.ClH/c1-5-3-2-4-6(11-5)7(8,9)10;/h5-6,11H,2-4H2,1H3;1H/t5-,6-;/m1./s1 |
InChI Key |
OAQUDCFCRYUYAO-KGZKBUQUSA-N |
Isomeric SMILES |
C[C@@H]1CCC[C@@H](N1)C(F)(F)F.Cl |
Canonical SMILES |
CC1CCCC(N1)C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.